Erythbidin A

Overview

Description

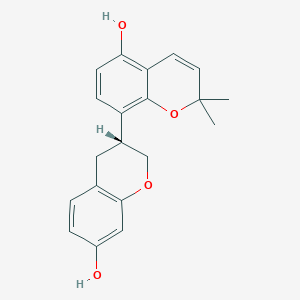

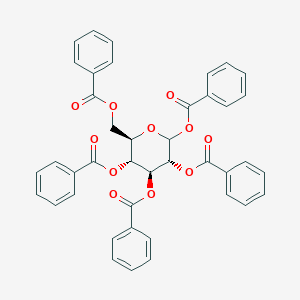

Erythbidin A is a natural product derived from the wood of Erythrina x bidwillii . It is a type of flavonoid, with a molecular formula of C20H20O4 and a molecular weight of 324.37 g/mol .

Molecular Structure Analysis

Erythbidin A has a dimethylpyrene substitution at the 2’,3’-position . The exact molecular structure is not provided in the retrieved data.Physical And Chemical Properties Analysis

Erythbidin A is a powder that can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . More specific physical and chemical properties are not provided in the retrieved data.Scientific Research Applications

Virtual Screening for Reactive Natural Products

Erythbidin A has been identified as a compound with potential reactivity in natural product extractions. It can be used in virtual screening systems to predict conversion reactions from natural products to artifacts, such as solvolysis and oxidation . This application is crucial in identifying and preventing the formation of contaminants during the extraction process.

Antifungal and Biofilm Disruption Activities

Research has shown that compounds related to Erythbidin A, such as Erythbidin D, exhibit potent antifungal activities . These properties can be harnessed to develop new treatments against fungal infections and disrupt biofilm formations, which are critical in medical and environmental sciences.

Antibacterial Applications

Erythbidin A derivatives have demonstrated significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This application is vital in pharmacology and medicine, where there is a constant need for new antibiotics to combat resistant strains.

Chemical Safety and Handling

The safety data sheet for Erythbidin A provides detailed information on handling, storage, and emergency measures in case of accidental release . This information is essential for chemical engineering and industrial applications, ensuring safe and environmentally responsible practices.

Industrial Applications

Erythbidin A is available for purchase as a high-purity natural product, which indicates its use in various industrial applications. It can be used in signaling inhibitors, biological activities, or pharmacological activities, and is available in different solvent formats for diverse industrial needs .

Environmental Impact and Bioremediation

Compounds like Erythbidin A can be studied for their environmental impact, particularly in the context of antibiotic residues and antimicrobial resistance development. Understanding the ecological risks and exploring bioremediation strategies are crucial applications in environmental science .

Mechanism of Action

Target of Action

Erythbidin A is a natural product isolated from the wood of Erythrina x bidwillii

Mode of Action

It is known that Erythbidin A has a dimethylpyrene substitution at the 2′,3′-position , but how this structure interacts with its targets and the resulting changes are not well-understood. More research is required to elucidate the exact mode of action of Erythbidin A.

properties

IUPAC Name |

8-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNBCUTXAPZFIT-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@H]3CC4=C(C=C(C=C4)O)OC3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erythbidin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding a new compound with antibacterial activity against MRSA?

A1: Methicillin-resistant Staphylococcus aureus (MRSA) is a significant threat to global health due to its resistance to many antibiotics []. Discovering new compounds, like Erythbidin E, with potent activity against MRSA offers a potential path for developing new treatments for infections caused by this bacterium.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S)-3,4,5-triacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B30697.png)

![N-[(3,5-difluorophenyl)acetyl]alanine](/img/structure/B30708.png)

![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![2-[(11H-Dibenzo[b,e]azepin-6-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B30720.png)